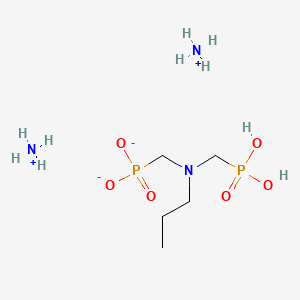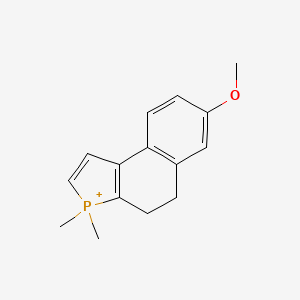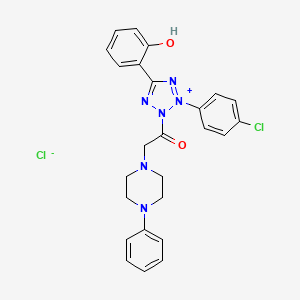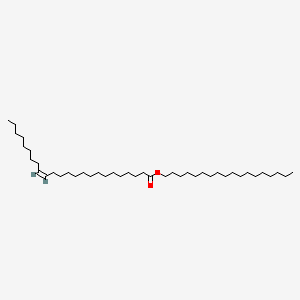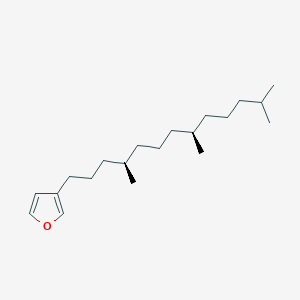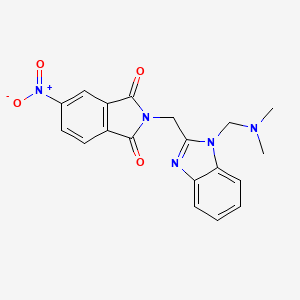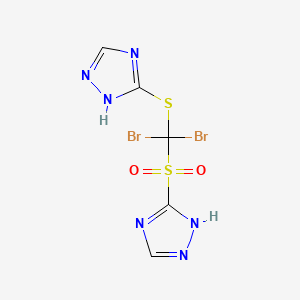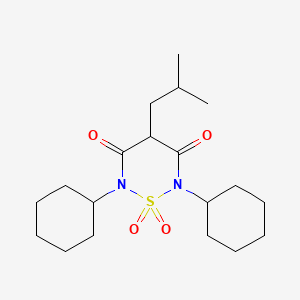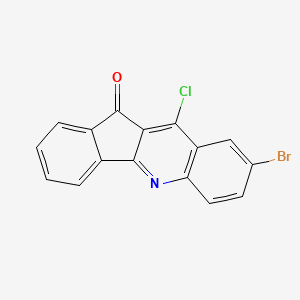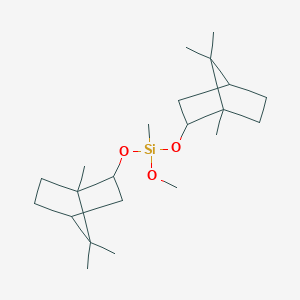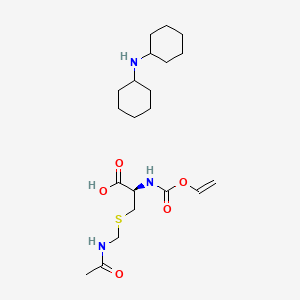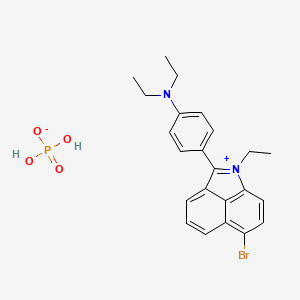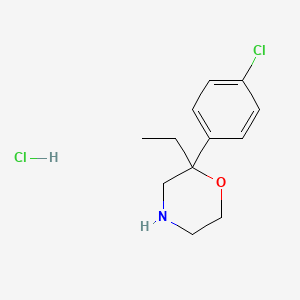
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 4-chlorophenyl group and an ethyl group attached to the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with diethylene glycol to form the morpholine ring. The final product is obtained by treating the morpholine derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride
- 2-(4-Bromophenyl)-2-ethylmorpholine hydrochloride
- 2-(4-Chlorophenyl)-2-propylmorpholine hydrochloride
Uniqueness
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
属性
CAS 编号 |
109461-23-6 |
|---|---|
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2-ethylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-2-12(9-14-7-8-15-12)10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
InChI 键 |
RBJROUHOUYSHRP-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNCCO1)C2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


